
methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate, also known as MCMPA, is a synthetic organic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives and has been found to exhibit interesting biological activities.
作用機序
The mechanism of action of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is not yet fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been found to inhibit the activity of certain proteins involved in cancer cell survival and proliferation.
実験室実験の利点と制限
One advantage of using methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in lab experiments is its high potency against cancer cells. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in the clinic.
将来の方向性
There are several future directions for research on methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. In addition, researchers may explore the use of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in combination with other anticancer agents to enhance its efficacy. Finally, there may be potential applications of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in other fields, such as neurodegenerative diseases, where it has been shown to exhibit neuroprotective effects.
合成法
The synthesis of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate involves the reaction of 2-methyl-4-phenylquinazoline-3-one with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and an acid catalyst to obtain the final compound.
科学的研究の応用
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
methyl 2-(6-chloro-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHVMLFHPCILSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(N1CC(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

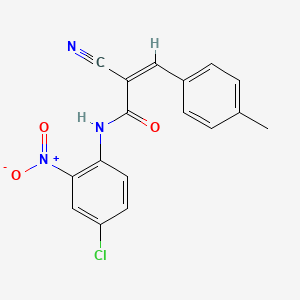
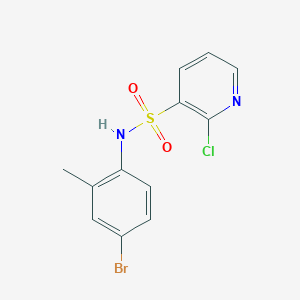
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide](/img/structure/B2907017.png)
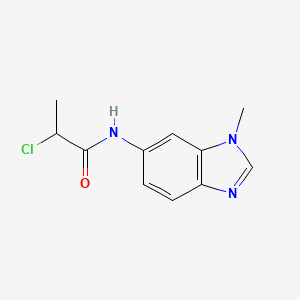
![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)phenylmethanone](/img/structure/B2907020.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2907023.png)
![2-[(1-Ethylcyclobutyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2907024.png)
![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2907026.png)

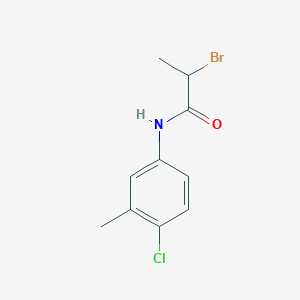
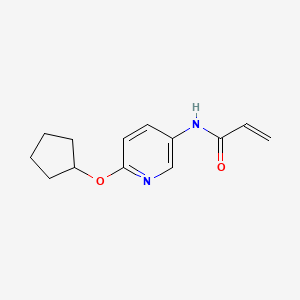

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2907035.png)